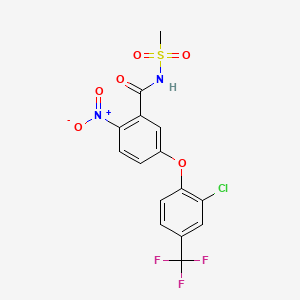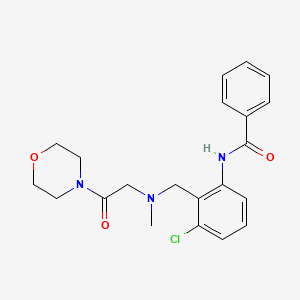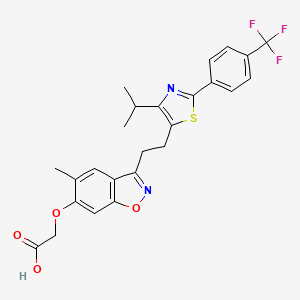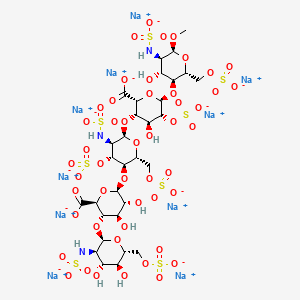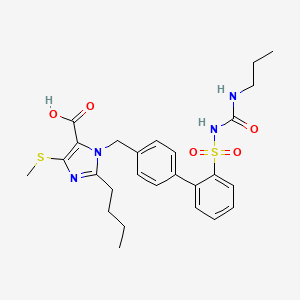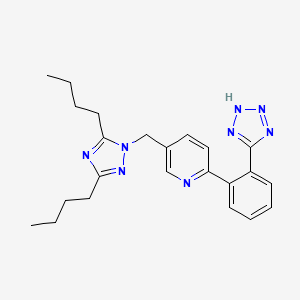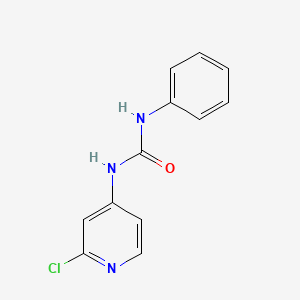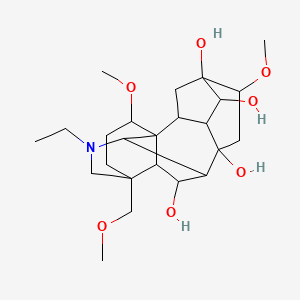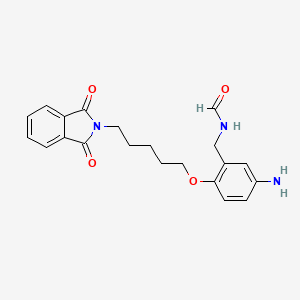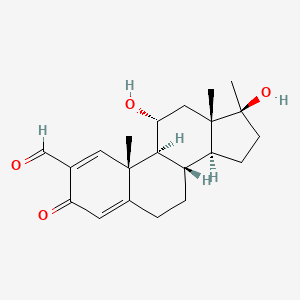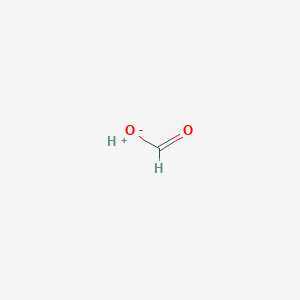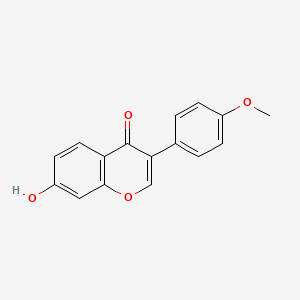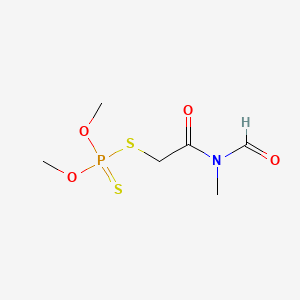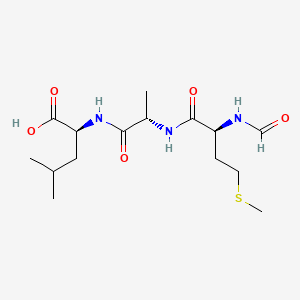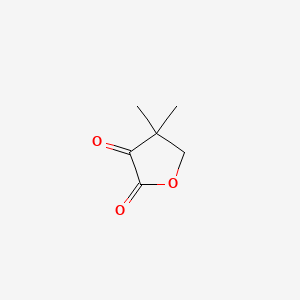
Dihydro-4,4-dimethyl-2,3-Furandione
Descripción general
Descripción
Dihydro-4,4-dimethyl-2,3-Furandione, also known as 4,4-dimethyldihydrofuran-2,3-dione, is a chemical compound with the molecular formula C6H8O3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Dihydro-4,4-dimethyl-2,3-Furandione involves the enantioselective hydrogenation of the compound, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex . This process yields D-(-)-pantoyl lactone, a key intermediate in the synthesis of pantothenic acid .Molecular Structure Analysis
The molecular structure of Dihydro-4,4-dimethyl-2,3-Furandione consists of six carbon atoms, eight hydrogen atoms, and three oxygen atoms . The molecular weight of the compound is 128.13 .Chemical Reactions Analysis
Dihydro-4,4-dimethyl-2,3-Furandione is an activated keto compound . Its asymmetric hydrogenation, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex, has been reported .Physical And Chemical Properties Analysis
Dihydro-4,4-dimethyl-2,3-Furandione is a solid substance . It is soluble in dichloromethane at a concentration of 25 mg/mL, forming a clear, colorless to yellow solution . The compound has a melting point of 67-69 °C (lit.) .Aplicaciones Científicas De Investigación
- Specific Scientific Field: Chemistry, specifically in the area of asymmetric hydrogenation .
- Summary of the Application: Dihydro-4,4-dimethyl-2,3-furandione is used in the process of asymmetric hydrogenation . This process is a type of chemical reaction where hydrogen is added across a double bond or triple bond in a molecule, and it occurs in a manner that causes the molecule to become chiral or asymmetric.
- Methods of Application or Experimental Procedures: The asymmetric hydrogenation of Dihydro-4,4-dimethyl-2,3-furandione is catalyzed by a Neutral Rhodium (I) aminophosphine-phosphinite complex . The exact technical details or parameters of this process may vary depending on the specific experimental setup and conditions.
- Results or Outcomes: The result of the asymmetric hydrogenation of Dihydro-4,4-dimethyl-2,3-furandione is D-(-)-pantoyl lactone . This compound is a key intermediate in the synthesis of pantothenic acid, which is an essential nutrient for humans.
Safety And Hazards
Dihydro-4,4-dimethyl-2,3-Furandione is classified as a combustible solid . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
4,4-dimethyloxolane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTOQFBQOFIFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156448 | |
| Record name | Keto-pantoyllactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-4,4-dimethyl-2,3-Furandione | |
CAS RN |
13031-04-4 | |
| Record name | Ketopantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Keto-pantoyllactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keto-pantoyllactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

